![molecular formula C15H21N3OS B5736772 N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5736772.png)
N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide
Übersicht
Beschreibung
N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide, commonly known as ML-18, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. ML-18 is a member of the arylthioamide family of compounds and has been investigated for its ability to modulate certain biological processes.
Wissenschaftliche Forschungsanwendungen
Analytical Methods in Pharmacokinetics :
- Sufentanil Detection : Sufentanil, a compound similar to N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide, and its metabolites, were detected using capillary gas chromatography. This method could detect picogram levels of sufentanil, aiding in pharmacokinetic and metabolic studies in patient groups (Weldon et al., 1985).
Structural and Chemical Characterization :
- Structural Study of Fentanyl : Fentanyl, structurally similar to the compound of interest, was characterized using various spectroscopic techniques. This included FT-IR, NMR, and mass spectroscopy, providing insights into its molecular structure (Asadi et al., 2017).
Synthesis and Biological Evaluation :
- Phospholipase A2 Inhibitors : Research involving derivatives of benzenesulfonamides, similar in structure to the compound of interest, showed potent inhibition of membrane-bound phospholipase A2. This has implications for myocardial infarction treatment (Oinuma et al., 1991).
- Tyrosinase and Melanin Inhibitors : N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, similar in structure, were synthesized and evaluated for their inhibitory potential against Mushroom tyrosinase. They showed potential as depigmentation drugs (Raza et al., 2019).
- Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally related, were evaluated as potential anticancer agents. Some of these derivatives showed promising results against cancer cells (Rehman et al., 2018).
Drug Discovery and Development :
- Mu Opioid and I2-imidazoline Receptors : Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides, closely related compounds, showed affinity for mu opioid receptors and I2-imidazoline receptors. This has potential applications in developing new analgesics (Montero et al., 2002).
Central Nervous System Studies :
- Muscle Relaxant and Anticonvulsant Activities : Research on N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives showed potential as muscle relaxants and anticonvulsants, indicating applications in treating related disorders (Tatee et al., 1986).
Alzheimer’s Disease Treatment :
- Drug Candidates for Alzheimer’s Disease : Synthesized derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide showed promise as drug candidates for Alzheimer’s disease, highlighting their therapeutic potential (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-2-14(19)17-15(20)16-12-6-8-13(9-7-12)18-10-4-3-5-11-18/h6-9H,2-5,10-11H2,1H3,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJJLJZBIJTRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



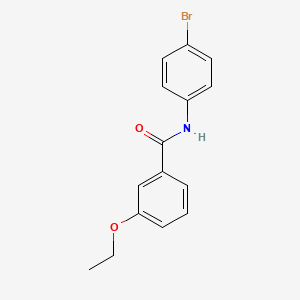


![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5736720.png)
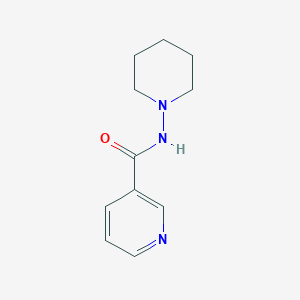
![5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5736735.png)
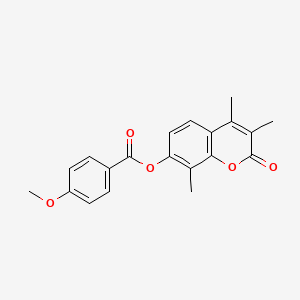
![N',N''-1,2-ethanediylidenebis[2-(4-iodophenoxy)acetohydrazide]](/img/structure/B5736741.png)
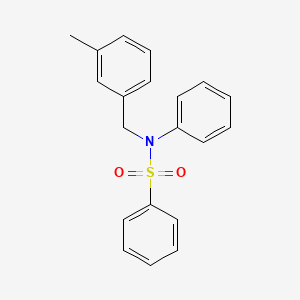
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5736745.png)
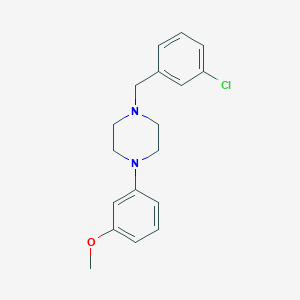
![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5736764.png)
![7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5736767.png)
